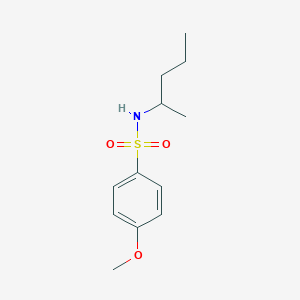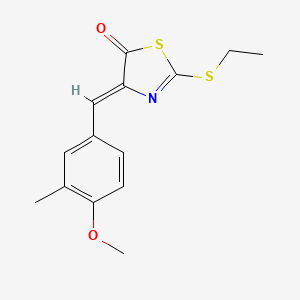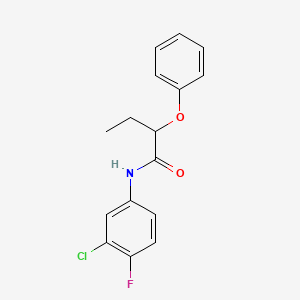
6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as DTIQ, is a synthetic compound that belongs to the tetrahydroisoquinoline family. DTIQ has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but studies have shown that it acts on multiple targets in the body. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These effects are thought to contribute to the cytotoxic and neuroprotective effects of 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline.
Biochemical and Physiological Effects
6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects in the body. Studies have shown that 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can induce DNA damage and inhibit DNA synthesis in cancer cells, leading to cell death. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it suitable for various research applications. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been extensively studied, and its mechanism of action is well understood. However, 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline also has some limitations for lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in certain assays. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline also has limited solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline research. One area of research is in the development of 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved potency and selectivity. Another area of research is in the use of 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in combination with other drugs for cancer therapy. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline may also have potential applications in the treatment of other diseases, such as inflammatory disorders and infectious diseases. Further research is needed to fully understand the potential of 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives for various therapeutic applications.
Conclusion
In conclusion, 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline exhibits cytotoxic and neuroprotective effects, and its mechanism of action is well understood. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline research, including the development of 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline derivatives and the exploration of its potential applications in the treatment of other diseases.
Synthesis Methods
6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multistep process that involves the condensation of 2-acetylthiophene with 2-nitrobenzaldehyde, followed by reduction and cyclization. The final product is obtained by the reaction of the resulting intermediate with methylamine and formaldehyde. The synthesis method of 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been optimized to improve its yield and purity, making it suitable for various research applications.
Scientific Research Applications
6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use in the treatment of various diseases. One of the major research applications of 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is in the field of cancer research. Studies have shown that 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Studies have shown that 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. 6,7-dimethoxy-1-methyl-2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for the treatment of this debilitating disorder.
properties
IUPAC Name |
(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-13-10-15(21-3)14(20-2)9-12(13)6-7-18(11)17(19)16-5-4-8-22-16/h4-5,8-11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOVDPGAXNQOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)
![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)
![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)



![3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4955776.png)

![6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B4955810.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955818.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4955825.png)